REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:8]([CH3:11])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[OH:12]S(O)(=O)=O.N([O-])=O.[Na+].C(OCC)(=O)C>O>[OH:12][C:2]1[CH:3]=[C:4]([CH:8]([CH3:11])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(C#N)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
4 °C
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Type
|
CUSTOM
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Details
|
After stirring 20 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
the resulting solution was left
|
Type
|
STIRRING
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Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling at room temperature
|
Type
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EXTRACTION
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Details
|
the crude was extracted
|
Type
|
WASH
|
Details
|
the organic phase washed with water (3×10 mL) and brine (3×10 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 and solvent evaporation under reduced pressure 2-(3-hydroxyphenyl)propionitrile
|
Type
|
CUSTOM
|
Details
|
was obtained as yellow oil in nearly quantitative yield
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |